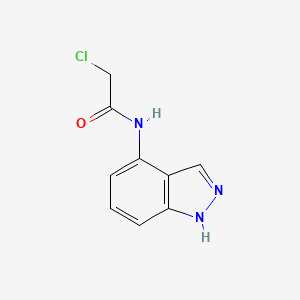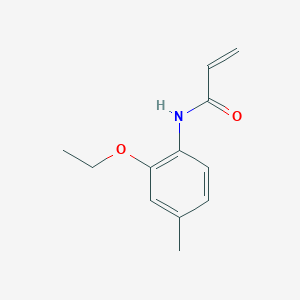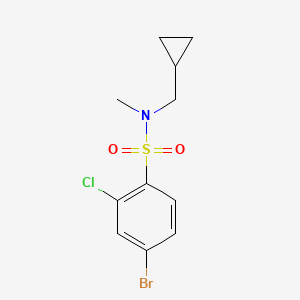![molecular formula C12H14N2O5S B7576070 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)
2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known by the name of SC-560 and is a selective inhibitor of cyclooxygenase-1 (COX-1) enzyme.
作用机制
The mechanism of action of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of the 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid have been extensively studied in animal models. It has been shown to have anti-inflammatory and analgesic properties and has been tested in animal models for its potential use in the treatment of arthritis, cancer, and neurodegenerative disorders. However, further studies are required to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its selectivity for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid enzyme inhibition. This compound has been shown to be highly selective for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other COX inhibitors.
未来方向
There are several future directions for the research and development of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid. One potential direction is the development of more potent analogs of this compound with improved selectivity and efficacy. Another potential direction is the investigation of this compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are required to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Its selectivity for 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid inhibition and anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. However, further studies are required to determine its safety and efficacy in humans, and the development of more potent analogs could lead to its potential use as a therapeutic agent in the future.
合成方法
The synthesis of 2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 4-(aminomethyl) benzenesulfonamide with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product. The synthesis of this compound has been reported in various research articles, and it has been shown to be a relatively straightforward process.
科学研究应用
2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties and has been tested in animal models for its potential use in the treatment of arthritis, cancer, and neurodegenerative disorders.
属性
IUPAC Name |
2-[(4-sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c13-20(18,19)8-3-1-7(2-4-8)6-14-11(15)9-5-10(9)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPYWQKRSIJHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)